Fragransin C1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

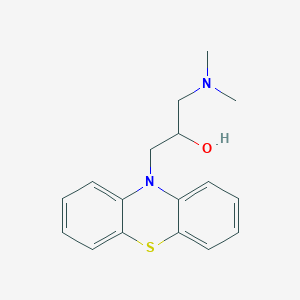

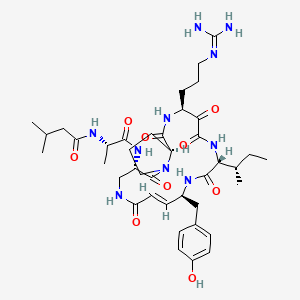

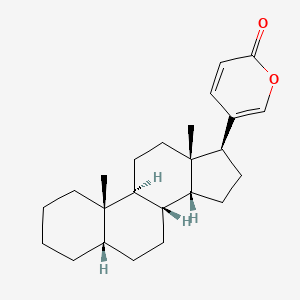

Fragransin C1, also known as machilin H, belongs to the class of organic compounds known as 7, 7'-epoxylignans. These are lignans with a structure based on a 2, 5-diaryl-3, 4-dimethyltetrahydrofuran skeleton. Fragransin C1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fragransin C1 is primarily located in the membrane (predicted from logP). Outside of the human body, fragransin C1 can be found in herbs and spices and nutmeg. This makes fragransin C1 a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Fragransin C1

Fragransin C1 has been a subject of scientific interest due to its complex structure and potential applications. A significant advancement in the field was the first asymmetric synthesis of ent-fragransin C1, highlighting its intricate structure and potential for further chemical studies. The synthesis involved a key step of intramolecular C-O bond formation, leading to the formation of a unique tetrahydrofuran moiety in good yield. This synthesis not only confirmed the stereochemical configuration of ent-fragransin C1 but also opened avenues for further research into its biological activities and applications (Chaimanee et al., 2017).

Anti-inflammatory and Antidiabetic Potential of Fragrans-Related Compounds

Ainsliaea fragrans, a plant containing components like 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid, has demonstrated anti-inflammatory activities. The extract of Ainsliaea fragrans has been traditionally used in Chinese medicine for the treatment of gynecological diseases. Scientific studies confirmed its role in suppressing the production of inflammatory mediators through the inhibition of the NF-κB activation pathway, providing a molecular basis for its use in traditional medicine (Chen et al., 2015).

Moreover, compounds isolated from Combretum fragrans have shown significant anti-inflammatory, antioxidant, and antidiabetic activities. These compounds have been identified as potential natural sources for the treatment of related conditions, emphasizing the importance of these plant-based compounds in developing therapeutic agents (Dawé et al., 2018).

Fragransin C1 in Metabolic Disorders and Obesity

Fragransin C1, along with other compounds isolated from Myristica fragrans (nutmeg), has shown potential in the treatment of metabolic syndrome, including obesity and type-2 diabetes. The total extract of Myristica fragrans activated AMP-activated protein kinase (AMPK), a therapeutic target for these conditions. The study highlighted the preventive effect of a tetrahydrofuran mixture on weight gain in a diet-induced animal model, suggesting the potential use of fragransin C1 in treating obesity and metabolic disorders (Nguyen et al., 2010).

Eigenschaften

CAS-Nummer |

112572-57-3 |

|---|---|

Molekularformel |

C21H26O6 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C21H26O6/c1-11-12(2)21(14-9-17(25-4)19(23)18(10-14)26-5)27-20(11)13-6-7-15(22)16(8-13)24-3/h6-12,20-23H,1-5H3 |

InChI-Schlüssel |

KBIHHHDCLJQNHG-UHFFFAOYSA-N |

SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |

Synonyme |

ent-fragransin C1 fragransin C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

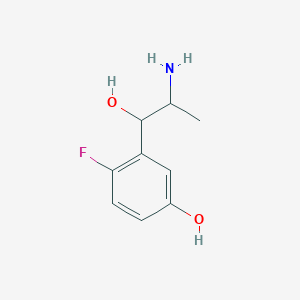

![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)

![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)

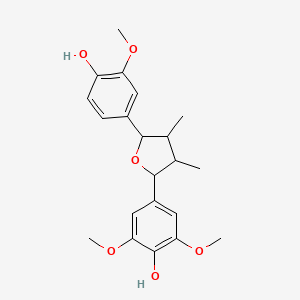

![2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone](/img/structure/B1252765.png)

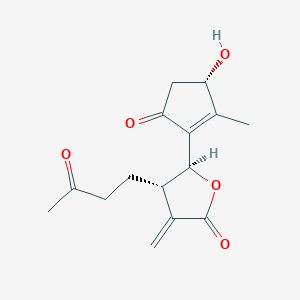

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1252768.png)